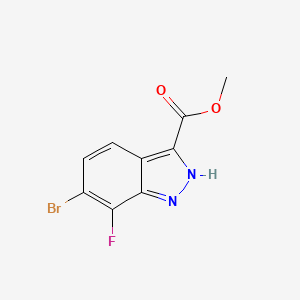

methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate

Description

Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate (CAS: 2505371-96-8) is a halogenated indazole derivative with the molecular formula C₉H₆BrFN₂O₂ and a molecular weight of 273.06 g/mol . The compound features a bromine atom at position 6, a fluorine atom at position 7, and a methyl ester group at position 3 of the indazole core.

Key physicochemical properties (e.g., melting point, boiling point, and density) remain unreported in available literature, though its synthetic utility as a building block for pharmaceuticals is inferred from its functional groups . The bromine and fluorine substituents enhance electrophilicity and metabolic stability, respectively, which are critical in drug design.

Properties

Molecular Formula |

C9H6BrFN2O2 |

|---|---|

Molecular Weight |

273.06 g/mol |

IUPAC Name |

methyl 6-bromo-7-fluoro-2H-indazole-3-carboxylate |

InChI |

InChI=1S/C9H6BrFN2O2/c1-15-9(14)8-4-2-3-5(10)6(11)7(4)12-13-8/h2-3H,1H3,(H,12,13) |

InChI Key |

JRRCMSBLQCYGDL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC(=C(C2=NN1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate can be achieved through various methods One common approach involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 6th positionThe final step involves the esterification of the carboxylic acid group at the 3rd position to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indazole ring.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as organometallic compounds and halogenating agents are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.

Chemical Synthesis: It serves as a building block for the synthesis of more complex indazole derivatives with potential therapeutic applications

Mechanism of Action

The mechanism of action of methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. Molecular docking studies and in vitro assays are often used to elucidate the precise mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related derivatives (Table 1):

Key Observations :

- Substituent Position Effects : Bromine at position 6 (target compound) vs. 4 (compound ) alters electronic distribution and steric accessibility. Position 6 bromine may enhance reactivity in cross-coupling reactions due to proximity to the electron-withdrawing ester group.

- Halogen vs. Aromatic Groups : Fluorine (target compound) increases polarity and metabolic stability compared to chlorine (compound ) or phenyl groups (compound ), which prioritize lipophilicity and binding affinity.

- Core Heterocycle Differences: Indazole (two adjacent nitrogens) in the target compound vs.

Biological Activity

Methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate is a fluorinated indazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of bromine and fluorine atoms enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with various targets within cells.

Target Interactions

this compound is believed to interact with multiple biological receptors and enzymes, leading to various cellular responses. The compound's action involves binding to active sites of specific kinases, which results in their inhibition or modulation. This interaction influences several biochemical pathways, particularly those related to cell cycle regulation and apoptosis.

Biochemical Pathways

The compound has been shown to affect key signaling pathways, including those involved in apoptosis and gene expression modulation. For instance, it can inhibit proteins such as Bcl-2 (an apoptosis inhibitor) and activate pro-apoptotic proteins like Bax, thereby promoting apoptosis in cancer cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 5.15 µM against K562 leukemia cells, indicating a potent inhibitory effect on cell proliferation .

Apoptosis Induction

The compound induces apoptosis in a dose-dependent manner. Treatment of K562 cells with varying concentrations resulted in increased rates of both early and late apoptosis, with significant alterations in the expression levels of apoptosis-related proteins observed through Western blotting assays .

Case Studies

Case Study 1: K562 Cell Line

In a controlled laboratory study, K562 cells were treated with this compound at concentrations ranging from 10 µM to 14 µM for 48 hours. The total apoptosis rates were measured using Annexin V-FITC/PI detection assays, revealing a clear increase in apoptosis correlating with higher concentrations of the compound .

Case Study 2: Enzyme Inhibition

Further investigations into the enzyme inhibition capabilities of this compound revealed its potential as an inhibitor of key metabolic enzymes. Preliminary data suggest that the compound may interfere with enzymes involved in inflammatory pathways and microbial resistance mechanisms, although further research is required to fully elucidate these interactions.

Summary of Biological Activities

| Activity Type | Description | IC50 Value |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | 5.15 µM (K562) |

| Enzyme Inhibition | Potential inhibition of enzymes linked to inflammation | Not specified |

| Interaction with Receptors | Modulation of various cellular pathways | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 6-bromo-7-fluoro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, using halogenated indazole precursors. For example, bromo-fluoro indazole intermediates can react with methyl carboxylate derivatives under inert atmospheres (e.g., argon) with ligands like triphenylphosphine and bases such as sodium carbonate. Reaction temperature (80–120°C) and catalyst loading (0.5–2 mol% Pd) critically affect yield and purity . Purification often involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from acetonitrile or methanol.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic peaks: the methyl ester proton (~3.9–4.1 ppm), indazole aromatic protons (7.5–8.5 ppm), and fluorine-coupled splitting patterns due to the 7-fluoro substituent .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the exact mass (~287.98 g/mol). Fragmentation patterns, such as loss of COOCH₃ or Br/F groups, confirm structural integrity .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and indazole N-H (~3300 cm⁻¹) are critical markers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound to address low yields or side reactions?

- Methodological Answer : Implement a factorial DoE approach to test variables:

- Factors : Catalyst type (Pd(OAc)₂ vs. PdCl₂), solvent polarity (DMF vs. dioxane), and reaction time (12–48 hours).

- Response Variables : Yield (HPLC), purity (NMR integration).

- Statistical Analysis : Use software like Minitab or R to identify interactions (e.g., high Pd loading in DMF reduces side products). Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) can enhance reproducibility by controlling residence time and mixing .

Q. How should researchers resolve contradictions in crystallographic data or spectral assignments for this compound?

- Methodological Answer :

- X-ray Crystallography : Refine data using SHELXL (for small molecules) to resolve ambiguities in bond angles or torsional strains. Validate against Cambridge Structural Database entries for similar indazole derivatives .

- Spectral Discrepancies : Compare experimental NMR shifts with DFT-calculated values (Gaussian/B3LYP/6-31G*). For fluorine-19 NMR, ensure decoupling to eliminate splitting artifacts .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution or coupling reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the 6-bromo position is more reactive than the 7-fluoro due to lower electron density .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways and transition states .

Q. How can researchers mitigate decomposition or instability during storage or reactions involving this compound?

- Methodological Answer :

- Storage : Use amber vials under nitrogen at –20°C to prevent photodegradation and hydrolysis of the ester group.

- In Situ Derivatization : Protect the indazole N-H with tert-butoxycarbonyl (Boc) groups during reactions requiring acidic/basic conditions .

Methodological Notes

- SHELX Refinement : For crystallographic studies, employ SHELXL’s TWIN/BASF commands to handle twinned crystals, common in halogenated indazoles .

- Synthetic Troubleshooting : If coupling reactions fail, substitute boronic acids with organozinc reagents (Negishi conditions) to improve compatibility with fluoro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.